Octyl cyanoacetate is an organic compound primarily recognized for its role as a versatile building block in the synthesis of more complex molecules. [, , , , , , , , , , , , , , , , , , , , , , ] It serves as a key precursor in producing various materials, especially those intended for applications in organic electronics and, to a lesser extent, in medical adhesives. [, , , , ] While not naturally occurring, its synthesis utilizes readily available starting materials. [, ]
Octyl 2-cyanoacetate is synthesized from cyanoacetic acid and octanol. It belongs to the class of cyanoacrylates, which are known for their rapid polymerization properties. The compound is used in the production of adhesives and coatings due to its ability to form strong bonds upon polymerization.
The synthesis of octyl 2-cyanoacetate typically involves a condensation reaction between cyanoacetic acid and 1-octanol, often catalyzed by p-toluenesulfonic acid. The following steps outline a common synthesis method:
This method has shown to yield octyl 2-cyanoacetate effectively, which can further be polymerized into poly(1-octyl cyanoacrylate) for various applications .
The molecular structure of octyl 2-cyanoacetate features a cyano group () adjacent to an ester functional group (). The structural formula can be represented as follows:
Octyl 2-cyanoacetate participates in various chemical reactions, primarily involving polymerization processes:
The mechanism of action for octyl 2-cyanoacetate primarily revolves around its rapid polymerization upon contact with moisture. When exposed to water, the compound undergoes anionic polymerization through the following steps:
This mechanism underlies its use as a surgical adhesive, providing quick bonding capabilities essential for wound closure .
These properties make octyl 2-cyanoacetate suitable for applications requiring strong adhesion and durability under varying conditions .
Octyl 2-cyanoacetate finds extensive use in several fields:
Octyl 2-cyanoacetate (C₁₁H₁₉NO₂; CAS 15666-97-4 for linear isomer, 52688-08-1 for branched 2-octyl variant) is characterized by a 197.27 g/mol molecular weight and three functional moieties: an ester-linked linear octyl chain (C₈H₁₇), a methylene bridge (–CH₂–), and a terminal nitrile group (–C≡N) [3] [9]. The octyl chain confers hydrophobicity, evidenced by a consensus log P value of 2.7–3.3, while the electron-withdrawing nitrile and carbonyl groups enable resonance stabilization and nucleophilic reactivity [3]. The linear isomer (n-octyl cyanoacetate) adopts an extended conformation with nine rotatable bonds, providing conformational flexibility [3]. Key spectral identifiers include infrared absorptions at ~2250 cm⁻¹ (nitrile stretch) and 1745 cm⁻¹ (ester carbonyl), alongside nuclear magnetic resonance signals at δ 3.5 ppm (methylene protons adjacent to nitrile) and δ 4.2 ppm (ester-linked methylene) [9].
Table 1: Physicochemical Properties of Octyl 2-Cyanoacetate
Property | Value | Measurement Conditions |
---|---|---|
Density | 0.934 g/mL | 25°C |
Refractive Index | 1.449 | 20°C |
Boiling Point | 241.4°C (predicted) | 760 mmHg |
Flash Point | 113°C | Closed cup |
Surface Area (TPSA) | 50.09 Ų | Ertl method |
The primary industrial route involves Fischer esterification, where cyanoacetic acid and octanol (typically 1:1 molar ratio) react under reflux with toluene as an azeotroping solvent and catalytic sulfuric acid (2–3 drops per mole) [4] [9]. Water removal via azeotropic distillation drives equilibrium toward ester formation, achieving yields >85% after 4–6 hours. Critical parameters include stoichiometric balance, rigorous dehydration (water shifts equilibrium backward), and temperature control (80–110°C) to prevent nitrile hydrolysis [4] [5]. For the branched isomer (2-octyl cyanoacetate), esterification employs 1-methylheptanol under identical conditions [4].
Conventional mineral acid catalysts introduce corrosion and waste issues. Heterogeneous alternatives like zeolites or ion-exchange resins improve sustainability by enabling catalyst reuse and reducing byproducts [5]. Continuous-flow systems enhance efficiency via precise temperature modulation and instantaneous water separation, shortening reaction times to ≤1 hour [5]. Solvent selection is critical: toluene optimizes water removal, while higher-boiling solvents (e.g., xylene) may necessitate vacuum distillation for product recovery [4]. Post-synthesis purification involves neutralization, desalination, and fractional distillation under reduced pressure (e.g., 95°C/0.11 mmHg) to isolate ≥99% pure product [9].
Table 2: Catalytic Methods for Esterification Optimization
Catalyst System | Temperature | Yield | Advantages |
---|---|---|---|
Sulfuric acid | 80–110°C | 85–90% | Low cost, high efficiency |
Solid acid catalysts | 90–120°C | 80–88% | Reusability, reduced waste |
Continuous-flow reactors | 100–130°C | >90% | Rapid synthesis, scalable production |
Octyl 2-cyanoacetate serves as a monomer precursor for cyanoacrylate adhesives. Thermal cracking during industrial scale-up generates alkyl cyanoacetate vapors, which ketonize to octyl cyanoacrylate—the active adhesive species [6] [8]. This exothermic polymerization releases formaldehyde and cyanoacetate salts upon degradation, detectable via gas chromatography [8]. Byproducts arise from: (1) esterification side reactions (e.g., octyl ether formation from alcohol dehydration), and (2) thermal decomposition during distillation (e.g., decarboxylation to alkyl nitriles) [5]. Mitigation strategies include antioxidant additives (e.g., butylated hydroxyanisole) and strict temperature control below 120°C [8].
Table 3: Key Byproducts and Formation Mechanisms
Byproduct | Formation Pathway | Impact on Product Quality |
---|---|---|
Formaldehyde | Alkyl chain degradation during pyrolysis | Increases cytotoxicity |
Cyanoacetate salts | Hydrolysis of nitrile group | Lowers monomer reactivity |
Dialkyl ethers | Alcohol dehydration | Reduces ester yield |
Scaling Octyl 2-cyanoacetate production faces three hurdles: purification, safety, and feedstock consistency. High-boiling impurities (e.g., oligomers or diesters) require precise vacuum distillation, but the compound’s thermal sensitivity limits operating temperatures [5] [9]. Exothermic risks during esterification necessitate jacketed reactors with cooling capacity to suppress runaway reactions. Feedstock variability—especially octanol isomer mixtures—generates isomeric byproducts (e.g., branched vs. linear esters), complicating purification [4]. Continuous manufacturing (patent CN102633682A) addresses batch inconsistencies via integrated reaction-separation systems but demands specialized equipment for azeotropic drying [5]. Raw material costs remain significant, as pharmaceutical-grade cyanoacetic acid and octanol constitute >70% of production expenses [9].
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